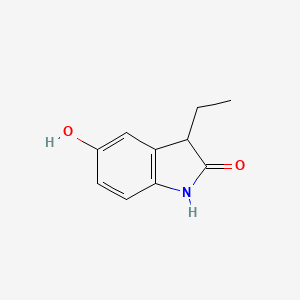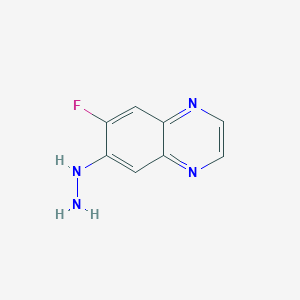![molecular formula C11H21NO B11911727 2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
2-Azaspiro[4.6]undecan-4-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azaspiro[46]undecan-4-ylmethanol is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反应分析
Types of Reactions
2-Azaspiro[4.6]undecan-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrogen atom within the spiro ring can be reduced to form secondary or tertiary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives, alkylated products.
科学研究应用
2-Azaspiro[4.6]undecan-4-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Azaspiro[4.6]undecan-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the nitrogen atom within the spiro ring system play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
相似化合物的比较
Similar Compounds
2-Azaspiro[4.6]undecan-3-one: Similar spirocyclic structure but lacks the hydroxymethyl group.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms within the spiro ring system.
2-Azetidinone: Smaller ring system with different functional groups.
Uniqueness
2-Azaspiro[4.6]undecan-4-ylmethanol is unique due to its specific combination of a spirocyclic ring system with a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
2-azaspiro[4.6]undecan-4-ylmethanol |
InChI |
InChI=1S/C11H21NO/c13-8-10-7-12-9-11(10)5-3-1-2-4-6-11/h10,12-13H,1-9H2 |
InChI 键 |
MLHNPOGMCJTEKV-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC2(CC1)CNCC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


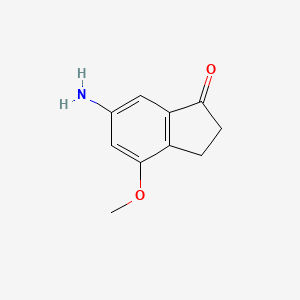





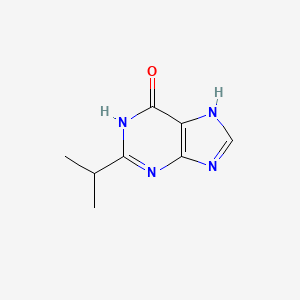
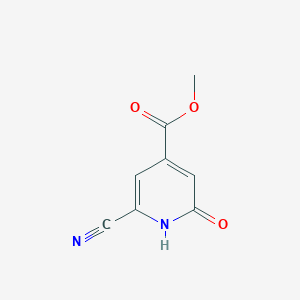



![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)
